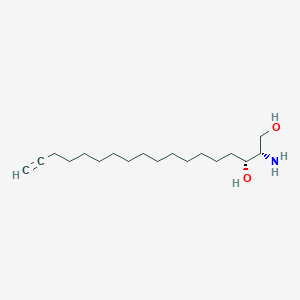
Alkyne Sphinganine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne Sphinganine is a bioactive sphingolipid derivative that contains a terminal alkyne group. Sphingolipids are essential components of cellular membranes and play crucial roles in cell signaling and regulation. The alkyne group in this compound allows for specific chemical modifications, making it a valuable tool in biochemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne Sphinganine can be synthesized through various methods. One common approach involves the use of sphinganine as a starting material, which undergoes a series of chemical reactions to introduce the alkyne group. The synthesis typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the sphinganine molecule.
Introduction of Alkyne Group: The alkyne group is introduced through reactions such as Sonogashira coupling or other alkyne-forming reactions.
Deprotection: The protecting groups are removed to yield the final this compound product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Alkyne Sphinganine undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-containing reagents in the presence of a copper catalyst to form triazoles.
Oxidation: Alkynes can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper (Cu)-containing catalysts and azide reagents.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products Formed
Click Chemistry: Triazole derivatives.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
Alkyne Sphinganine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in metabolic labeling to study sphingolipid metabolism and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Alkyne Sphinganine involves its incorporation into cellular membranes and interaction with specific proteins and enzymes. The alkyne group allows for the tagging and visualization of sphingolipid-protein complexes using click chemistry. This enables the study of sphingolipid metabolism and signaling pathways in living cells .
Comparison with Similar Compounds
Similar Compounds
Sphingosine Alkyne: Another sphingolipid derivative with an alkyne group, used in similar applications.
Dihydroceramides: Sphingolipid derivatives involved in cell signaling and metabolism.
Uniqueness
Alkyne Sphinganine is unique due to its terminal alkyne group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable tool for studying sphingolipid metabolism and protein-lipid interactions in various biological systems .
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(2S,3R)-2-aminooctadec-17-yne-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1 |
InChI Key |
WYZIEXOOANYKNM-ZWKOTPCHSA-N |
Isomeric SMILES |
C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
C#CCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















